In-Depth Technical Guide: HDAC6 Ligand-2 (NN-429) Binding Affinity and Kinetics
In-Depth Technical Guide: HDAC6 Ligand-2 (NN-429) Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the selective Histone Deacetylase 6 (HDAC6) inhibitor, NN-429, hereafter referred to as HDAC6 Ligand-2. This document details the quantitative binding parameters, the experimental protocols used for their determination, and the relevant signaling pathways of HDAC6.
Quantitative Binding Affinity and Kinetics of HDAC6 Ligand-2 (NN-429)
The binding affinity and kinetic parameters of HDAC6 Ligand-2 (NN-429) have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of HDAC6 Ligand-2 (NN-429)
| Parameter | Value (nM) | Assay Method | Notes |
| IC₅₀ | 3.2 | Electrophoretic Mobility Shift Assay (EMSA) | In vitro potency against HDAC6.[1][2] |
| IC₅₀ | 28.8 | Fluorescence Polarization (FP) | Orthogonal biochemical assay to validate binding affinity.[1] |
Table 2: In Cellulo Target Engagement and Residence Time of HDAC6 Ligand-2 (NN-429)
| Parameter | Value | Assay Method | Cell Line | Notes |
| Residence Time | 135 min | NanoBRET™ Target Engagement Assay | HeLa cells transiently expressing HDAC6-NanoLuc | Demonstrates sustained target engagement in a cellular context.[2] |
Table 3: Selectivity Profile of HDAC6 Ligand-2 (NN-429)
| HDAC Isoform | Selectivity Fold vs. HDAC6 | Notes |
| Other HDACs | >312-fold | Demonstrates high selectivity for HDAC6 over other HDAC isoforms.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorometric HDAC6 Enzymatic Assay
This assay is a common method to determine the in vitro inhibitory potency (IC₅₀) of compounds against HDAC6.
Principle: The assay is based on a two-step enzymatic reaction. First, recombinant HDAC6 deacetylates a synthetic peptide substrate containing an acetylated lysine (B10760008) residue coupled to a fluorophore. In the second step, a developer solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to HDAC6 activity.
Protocol:
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Reagent Preparation:
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Prepare HDAC6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl₂).
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Dilute recombinant human HDAC6 enzyme to the desired concentration in HDAC6 Assay Buffer.
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Prepare a stock solution of the fluorogenic HDAC6 substrate.
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Prepare serial dilutions of the test compound (HDAC6 Ligand-2) and a known HDAC6 inhibitor (positive control, e.g., Trichostatin A) in the assay buffer.
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Assay Procedure:
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In a 96-well or 384-well microplate, add the diluted HDAC6 enzyme to wells designated for the sample, vehicle control, and positive inhibitor control. Add assay buffer to "no-enzyme" control wells.
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Add the serially diluted test compound, vehicle (e.g., DMSO), or positive control to the respective wells.
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Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the HDAC6 substrate to all wells.
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Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
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Stop the reaction and develop the signal by adding the developer solution to each well.
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Incubate at 37°C for a further 10-15 minutes.
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Data Acquisition and Analysis:
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Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).
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Subtract the background fluorescence (from "no-enzyme" control wells).
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Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
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Fluorescence Polarization (FP) Based Competition Assay
This assay provides an orthogonal method to measure the binding affinity of an inhibitor to HDAC6.
Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescent molecule in solution. A small fluorescently labeled probe (tracer) that binds to HDAC6 will have a high polarization value because its tumbling is restricted. When an unlabeled inhibitor (HDAC6 Ligand-2) competes with the tracer for binding to HDAC6, the tracer is displaced into the solution, resulting in faster tumbling and a decrease in the polarization signal.
Protocol:
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Reagent Preparation:
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Prepare an assay buffer (e.g., 25 mM Tris, pH 8.0, 1 mM DTT, 150 mM NaCl, 0.01% Tween 20).
-
Dilute purified HDAC6 protein and the fluorescent tracer to their optimal concentrations in the assay buffer.
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Prepare serial dilutions of the test compound.
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-
Assay Procedure:
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In a suitable microplate (e.g., black, low-binding), add the HDAC6 protein and the fluorescent tracer to all wells.
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Add the serially diluted test compound to the wells.
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Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
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Data Acquisition and Analysis:
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Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
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Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.
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Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.
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NanoBRET™ Target Engagement Assay
This assay is used to measure the binding of a ligand to its target protein within intact, living cells, providing a more biologically relevant measure of target engagement and residence time.[3][4][5]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. HDAC6 is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to HDAC6 acts as the energy acceptor. When the tracer is bound to the HDAC6-NanoLuc® fusion protein, the energy from the luciferase is transferred to the tracer, resulting in a BRET signal. An unlabeled test compound that competes for binding will displace the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation:
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Transfect cells (e.g., HeLa) with a vector encoding the HDAC6-NanoLuc® fusion protein. For stable expression, select and maintain a clonal cell line.
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-
Assay Procedure (for Affinity):
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Seed the cells in a white, tissue culture-treated 96-well plate and incubate overnight.
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Prepare serial dilutions of the test compound.
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Add the test compound and a fixed concentration of the NanoBRET™ tracer to the cells.
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Add the NanoLuc® substrate.
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Incubate for a period to allow for binding to reach equilibrium.
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Assay Procedure (for Residence Time):
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Treat cells with a high concentration of the test compound to pre-bind the target.
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Wash the cells to remove the unbound compound.
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Add the NanoBRET™ tracer and monitor the recovery of the BRET signal over time as the test compound dissociates and is replaced by the tracer.
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-
Data Acquisition and Analysis:
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Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-enabled plate reader.
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Calculate the NanoBRET™ ratio.
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For affinity measurements, plot the BRET ratio against the logarithm of the compound concentration to determine the IC₅₀.
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For residence time, plot the BRET signal recovery over time and fit the data to an appropriate kinetic model to determine the dissociation rate constant (k_off) and calculate the residence time (1/k_off).
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key HDAC6 signaling pathways and the workflows of the described experimental assays.
Caption: Key cytoplasmic signaling pathways regulated by HDAC6.
Caption: Experimental workflow for the fluorometric HDAC6 enzymatic assay.
Caption: Experimental workflow for the fluorescence polarization competition assay.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. High Efficacy and Drug Synergy of HDAC6-Selective Inhibitor NN-429 in Natural Killer (NK)/T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 5. NanoBRET® Target Engagement HDAC Assays [promega.jp]
